N-(2,3-dimethylphenyl)-2-methyl-5-(4-methylpiperidine-1-carbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-2-methyl-5-(4-methylpiperidine-1-carbonyl)benzenesulfonamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of N-(2,3-dimethylphenyl)-2-methyl-5-(4-methylpiperidine-1-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylphenylamine with 2-methyl-5-(4-methylpiperidine-1-carbonyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(2,3-dimethylphenyl)-2-methyl-5-(4-methylpiperidine-1-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-methyl-5-(4-methylpiperidine-1-carbonyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its piperidine moiety, it is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-methyl-5-(4-methylpiperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
N-(2,3-dimethylphenyl)-2-methyl-5-(4-methylpiperidine-1-carbonyl)benzenesulfonamide can be compared with other piperidine derivatives such as:
- N-phenyl-2-methyl-5-(4-methylpiperidine-1-carbonyl)benzenesulfonamide
- 4-(methylthio)-N-phenyl-3-(1-piperidinylcarbonyl)benzenesulfonamide
- 2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methyl-5-(4-methylpiperidine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-15-10-12-24(13-11-15)22(25)19-9-8-17(3)21(14-19)28(26,27)23-20-7-5-6-16(2)18(20)4/h5-9,14-15,23H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDJSFPTHPDOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)S(=O)(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.